molecular formula C14H20N2O3 B8524444 N-(1-Hydroxy-1-phenylpropan-2-yl)morpholine-4-carboxamide CAS No. 64920-78-1

N-(1-Hydroxy-1-phenylpropan-2-yl)morpholine-4-carboxamide

Cat. No.: B8524444
CAS No.: 64920-78-1
M. Wt: 264.32 g/mol
InChI Key: QGMATYHCZCEEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Hydroxy-1-phenylpropan-2-yl)morpholine-4-carboxamide is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

64920-78-1

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)morpholine-4-carboxamide

InChI

InChI=1S/C14H20N2O3/c1-11(13(17)12-5-3-2-4-6-12)15-14(18)16-7-9-19-10-8-16/h2-6,11,13,17H,7-10H2,1H3,(H,15,18)

InChI Key

QGMATYHCZCEEIN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC(=O)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 15.2 grams of norephedrine in 200 ml. of CH2Cl2 was cooled to 0-5° C. To this 11.0 grams of triethylamine was added with stirring. To the stirred mixture a solution of 14.9 grams of morpholine carbonyl chloride in 10 ml. of CH2Cl2 was added dropwise. The mixture was then stirred for 2 hours and left to stand at room temperature for 16 hours. The mixture was washed with water and the organic layer was dried over anhydrous sodium sulfate. The organic layer was then filtered and evaporated to a small volume. The hydroxyethylurea, N-(1-methyl-2-phenyl-2-hydroxyethyl)-4-morpholinecarboxamide was filtered off as a white solid and recrystallized from CH2Cl2.
Name
norephedrine
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.